molecular formula C22H17N3OS B2363617 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one CAS No. 438030-15-0

3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one

Cat. No.: B2363617
CAS No.: 438030-15-0
M. Wt: 371.46
InChI Key: AKGVUCMGUYQKFH-UHFFFAOYSA-N
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Description

3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a complex organic compound that features a carbazole moiety linked to a dihydroquinazolinone structure with a sulfanyl group

Mechanism of Action

Target of Action

Related carbazole derivatives have been found to interact with thep53 protein , a major tumor suppressor in humans .

Mode of Action

The exact mode of action of this compound is currently unknown. Carbazole derivatives have been shown to reactivate thep53 pathway in human melanoma cells . This suggests that the compound may interact with its targets to induce changes in cellular processes, potentially leading to apoptosis or senescence.

Result of Action

Related carbazole derivatives have been shown to induceapoptosis and senescence in melanoma cells through the activation of p53 . This suggests that the compound may have similar effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of 9-ethyl-9H-carbazole, which is then functionalized to introduce the desired substituents.

    Preparation of 9-ethyl-9H-carbazole: This can be achieved by reacting carbazole with ethyl bromide in the presence of a base such as potassium hydroxide.

    Formation of 3-(9-ethyl-9H-carbazol-3-yl)aldehyde: The 9-ethyl-9H-carbazole is then treated with phosphorus oxychloride and N,N-dimethylformamide to form the aldehyde.

    Synthesis of this compound: The aldehyde is reacted with 2-aminobenzenethiol and a suitable catalyst under reflux conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the dihydroquinazolinone moiety, potentially converting it to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like bromine or nitric acid can facilitate electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology and Medicine

This compound has shown promise in medicinal chemistry due to its potential biological activities. It may exhibit anticancer, antimicrobial, or anti-inflammatory properties, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs), due to the electronic properties of the carbazole moiety.

Comparison with Similar Compounds

Similar Compounds

    9-ethyl-9H-carbazole: A simpler structure lacking the dihydroquinazolinone and sulfanyl groups.

    3-(9-ethyl-9H-carbazol-3-yl)-2-thioxo-3,4-dihydroquinazolin-4-one: Similar but with a thioxo group instead of a sulfanyl group.

    3-(9-ethyl-9H-carbazol-3-yl)-2-oxo-3,4-dihydroquinazolin-4-one: Similar but with an oxo group instead of a sulfanyl group.

Uniqueness

The presence of both the carbazole and dihydroquinazolinone moieties, along with the sulfanyl group, makes 3-(9-ethyl-9H-carbazol-3-yl)-2-sulfanyl-3,4-dihydroquinazolin-4-one unique. This combination of functional groups can confer distinct electronic, chemical, and biological properties, setting it apart from similar compounds.

Properties

IUPAC Name

3-(9-ethylcarbazol-3-yl)-2-sulfanylidene-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3OS/c1-2-24-19-10-6-4-7-15(19)17-13-14(11-12-20(17)24)25-21(26)16-8-3-5-9-18(16)23-22(25)27/h3-13H,2H2,1H3,(H,23,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKGVUCMGUYQKFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)N3C(=O)C4=CC=CC=C4NC3=S)C5=CC=CC=C51
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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